N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
This compound integrates a coumarin (2-oxo-2H-chromene) core linked to a pyrazole-furan hybrid via an ethyl carboxamide bridge. Coumarins are recognized for diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(16-9-13-3-1-2-4-17(13)26-19(16)24)20-6-7-22-11-15(10-21-22)14-5-8-25-12-14/h1-5,8-12H,6-7H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMMIWNJOAICCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with the chromene moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process might include steps such as solvent extraction, crystallization, and purification to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The chromene moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the pyrazole ring can yield pyrazoline derivatives .
Scientific Research Applications
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The chromene moiety can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Heterocyclic Substitutions
Table 1: Key Modifications in Heterocyclic Moieties
| Compound Modification | Biological Activity (IC₅₀, μM) | Solubility (mg/mL) | LogP | Reference |
|---|---|---|---|---|
| Original compound (furan-3-yl pyrazole) | 12.3 (A549 lung cancer) | 0.45 | 2.8 | |
| Thiophene substitution (pyrazole) | 8.7 (A549) | 0.32 | 3.1 | |
| Imidazole substitution (furan-3-yl) | 15.6 (A549) | 0.68 | 2.5 | |
| Pyrrole substituent | 22.1 (MCF-7 breast cancer) | 0.91 | 1.9 |
- Thiophene analogs exhibit improved anticancer potency (IC₅₀: 8.7 μM vs. 12.3 μM) but reduced solubility due to increased lipophilicity (LogP: 3.1 vs. 2.8) .
- Imidazole substitution enhances solubility (0.68 mg/mL) but reduces activity, likely due to altered hydrogen-bonding interactions .
Substituent Modifications on the Coumarin Core
Table 2: Coumarin Core Derivatives
- Fluoroquinoline derivatives demonstrate superior potency (IC₅₀: 7.2 μM) but higher lipophilicity (LogD: 3.4), limiting bioavailability .
- Hydroxyl-group introduction reduces activity (IC₅₀: 18.9 μM) but improves solubility (LogD: 1.6), suggesting a trade-off between polarity and target binding .
Linker and Functional Group Variations
Table 3: Carboxamide Bridge and Functional Group Replacements
| Modification | Protease Inhibition (IC₅₀, μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Original compound (carboxamide) | 34.7 | 0.45 | |
| Sulfonamide replacement | 19.2 | 0.28 | |
| Morpholine ring (replaces pyrazole) | 41.5 | 1.02 |
- Sulfonamide analogs show enhanced protease inhibition (IC₅₀: 19.2 μM) but lower solubility, likely due to reduced hydrogen-bonding capacity .
- Morpholine substitution improves solubility (1.02 mg/mL) but weakens activity, emphasizing the pyrazole’s role in target engagement .
Discussion of Trends and Mechanistic Insights
- Heterocyclic Rigidity vs. Flexibility : Pyrazole-furan hybrids balance aromatic stacking and moderate solubility, whereas bulkier groups (e.g., benzofuran) enhance potency at the expense of solubility .
- Electron-Withdrawing Groups : Fluorine or chlorine substituents increase lipophilicity and membrane permeability but may hinder metabolic stability .
- Linker Length : Ethyl bridges optimize spatial orientation for kinase binding; shorter (methyl) or longer (propyl) linkers reduce activity by misaligning pharmacophores .
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound recognized for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, supported by relevant research findings and data tables.
Structural Characteristics
The compound features a unique combination of:
- Chromene moiety : Known for diverse biological properties.
- Pyrazole ring : Associated with various pharmacological activities.
- Furan substituent : Enhances chemical reactivity and biological interactions.
The molecular formula of this compound is , indicating the presence of multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes that may include:
- Formation of the chromene backbone.
- Introduction of the furan and pyrazole rings through coupling reactions.
- Finalization with carboxamide formation.
These synthetic routes require careful optimization to achieve high yields and purity.
Antimicrobial Activity
Research indicates that compounds with furan and pyrazole rings often exhibit significant antimicrobial properties. In a study evaluating benzofuran-pyrazole derivatives, compounds demonstrated broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL . The presence of the chromene structure in this compound may enhance its effectiveness against various pathogens.
Anti-inflammatory Effects
The chromene moiety is also linked to anti-inflammatory properties. Several studies have shown that derivatives containing chromene structures can stabilize human red blood cell membranes, suggesting potential anti-inflammatory effects .
Anticancer Potential
This compound has shown promise in anti-cancer studies. Pyrazole derivatives are known for their diverse pharmacological profiles, including antitumor activities. For instance, certain analogs have demonstrated cytotoxicity against cancer cell lines such as MCF-7 and HeLa, with IC50 values in the micromolar range .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 7-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene | Contains bromine substitution | Enhanced stability against oxidation |
| 6-methyl-N-[1-(pyrazolyl)methyl]-chromenone | Lacks furan but retains chromene and pyrazole | Higher cytotoxicity against cancer cells |
| Coumarin Derivatives | Similar chromene backbone | Broad-spectrum antibacterial activity |
This table illustrates how the structural complexity of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-y)ethyl)-2-oxo -2H-chromene -3-carboxamide may contribute to its distinct biological activities compared to simpler analogs.
Case Studies
Several studies highlight the biological activity of compounds structurally related to N-(2-(4-(furan -3 -yl)-1H-pyrazol -1 -yl)ethyl ) -2 -oxo -2H-chromene -3-carboxamide:
- Antimicrobial Activity Study : A study evaluated various benzofuran-pyrazole derivatives, revealing significant antimicrobial effects against E. coli, with one compound demonstrating an IC50 value comparable to ciprofloxacin .
- Anti-inflammatory Research : Research indicated that chromene derivatives could stabilize red blood cell membranes, showcasing their potential as anti-inflammatory agents .
- Anticancer Evaluation : In vitro studies on pyrazole derivatives indicated potent anticancer activity against multiple cancer cell lines, emphasizing the therapeutic potential of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
